2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl decanoate;(Z)-but-2-enedioic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl decanoate typically involves multiple steps, including the formation of the benzocbenzothiepin core. One approach involves the use of visible light-mediated synthesis under transition-metal-free conditions. For instance, benzochromenes can be synthesized from (2-halobenzyl) phenyl ethers or (2-halophenyl) benzyl ethers using potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) at room temperature with blue light-emitting diodes (LEDs) as the light source .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl decanoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions can vary, but they often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
2-[4-[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl decanoate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl decanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6H-benzo[c]chromenes: These compounds share a similar core structure and can be synthesized under similar conditions.
6H-benzo[c]thiochromenes: These compounds are also structurally related and can be synthesized via a tandem reaction involving thionoesters and arynes.
Uniqueness
What sets 2-[4-[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl decanoate apart is its specific functional groups and the potential for diverse applications in various fields. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
93665-43-1 |
---|---|
Molecular Formula |
C41H54N2O10S |
Molecular Weight |
766.9 g/mol |
IUPAC Name |
2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl decanoate;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C33H46N2O2S.2C4H4O4/c1-2-3-4-5-6-7-8-19-33(36)37-26-25-35-23-21-34(22-24-35)20-13-17-30-29-15-10-9-14-28(29)27-38-32-18-12-11-16-31(30)32;2*5-3(6)1-2-4(7)8/h9-12,14-18H,2-8,13,19-27H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b30-17-;2*2-1- |
InChI Key |
GOKSWQJAKOQTSI-GKXSJZGQSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CC/C=C/2\C3=CC=CC=C3SCC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3CSC4=CC=CC=C42.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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